molecular formula C22H23N5O5S2 B2891513 (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate CAS No. 1037751-41-9

(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate

Cat. No.: B2891513
CAS No.: 1037751-41-9
M. Wt: 501.58
InChI Key: NIEVXUREFZYKBX-PTNGSMBKSA-N
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Description

(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.58. The purity is usually 95%.
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Biological Activity

The compound (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate is a complex heterocyclic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological effects, supported by relevant research findings and data tables.

Structural Characteristics

The compound features multiple functional groups and heterocycles, which contribute to its biological activity. The key structural components include:

  • Thiazolidinone moiety : Known for various pharmacological properties including anti-cancer and anti-bacterial activities.
  • Pyrido[1,2-a]pyrimidine : A fused bicyclic structure that enhances the compound's interaction with biological targets.
  • Piperazine ring : Often associated with improved solubility and bioavailability in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C₃₁H₃₄N₄O₅S
  • Molecular Weight : 570.70 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related thiazolidinone compound showed antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by 10–50 fold in some cases .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 150.004 - 0.06Not reportedTrichoderma viride
AmpicillinVariableVariableVarious

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study involving several thiazolidinone derivatives, one compound demonstrated an IC₅₀ value of 10 µM against breast cancer cells, indicating potent anticancer activity. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells.

Other Pharmacological Activities

The compound's structure suggests potential activities beyond antimicrobial and anticancer effects:

  • Antioxidant Activity : The presence of multiple carbonyl groups may contribute to scavenging free radicals.
  • Anti-inflammatory Properties : Some thiazolidinone derivatives have shown promise in inhibiting inflammatory pathways.

Docking Studies

Molecular docking studies provide insights into how the compound interacts with specific biological targets. For example, docking simulations with bacterial enzymes revealed strong binding affinities and interactions with key amino acid residues, suggesting a mechanism for its antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (Z)-methyl 2-(3-oxo...). Modifications in the thiazolidinone or piperazine moieties can significantly affect potency and selectivity against target pathogens or cancer cells.

Properties

IUPAC Name

methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S2/c1-3-8-27-21(31)15(34-22(27)33)11-13-18(24-16-6-4-5-9-26(16)20(13)30)25-10-7-23-19(29)14(25)12-17(28)32-2/h4-6,9,11,14H,3,7-8,10,12H2,1-2H3,(H,23,29)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVXUREFZYKBX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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